(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the reduction of the intermediate imine to the desired diamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The ethane-1,2-diamine backbone can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine can be compared with other diamines such as ethylenediamine and 1,2-diaminopropane.
- Compounds with similar difluorophenyl groups include 2,4-difluoroaniline and 2,4-difluorobenzylamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. This combination allows for unique interactions and reactivity patterns that are not observed in other similar compounds.
Properties
Molecular Formula |
C8H10F2N2 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
LBFMQXYRZXBIPM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)N |
Origin of Product |
United States |
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